molecular formula C15H16O4 B11860763 4-(3,7-Dimethyl-2-oxo-2h-chromen-4-yl)butanoic acid CAS No. 29207-20-3

4-(3,7-Dimethyl-2-oxo-2h-chromen-4-yl)butanoic acid

Cat. No.: B11860763
CAS No.: 29207-20-3
M. Wt: 260.28 g/mol
InChI Key: GRWNTSCXNLAJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with butanoic acid derivatives under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry acetone at 50°C . The reaction proceeds through alkylation, followed by purification using flash chromatography on silica gel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dry acetone.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid stands out due to its unique combination of biological activities, including antimicrobial, antioxidant, and anticancer properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .

Properties

CAS No.

29207-20-3

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-(3,7-dimethyl-2-oxochromen-4-yl)butanoic acid

InChI

InChI=1S/C15H16O4/c1-9-6-7-12-11(4-3-5-14(16)17)10(2)15(18)19-13(12)8-9/h6-8H,3-5H2,1-2H3,(H,16,17)

InChI Key

GRWNTSCXNLAJMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.